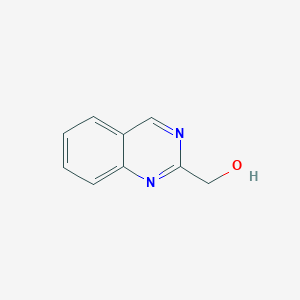

Quinazolin-2-ylmethanol

Description

Historical Trajectories in Quinazoline (B50416) Chemical Research

The journey into the world of quinazolines began in the late 19th century, with the first synthesis of a quinazoline derivative reported in 1869. However, the parent quinazoline molecule was not synthesized until 1903 by Gabriel. mdpi.com This pioneering work opened the floodgates for extensive research into the synthesis and properties of various quinazoline derivatives. The exploration of this chemical family was further fueled by the discovery of naturally occurring quinazoline alkaloids, such as vasicine, which demonstrated the scaffold's presence in biological systems and hinted at its potential pharmacological significance. mdpi.com Over the decades, research has evolved from basic synthesis and characterization to the intricate design of quinazoline-based compounds for diverse scientific applications.

Contemporary Significance in Heterocyclic Compound Studies

In modern heterocyclic chemistry, the quinazoline scaffold remains a subject of intense study due to its privileged structure, which allows for diverse functionalization. nih.gov This adaptability has made quinazolines a focal point in the design and synthesis of novel compounds with a wide range of potential applications in materials science and medicinal chemistry research. mdpi.comnih.gov The academic interest in quinazoline derivatives is driven by the desire to understand the structure-activity relationships that govern their chemical behavior. The introduction of various substituents onto the quinazoline core allows researchers to fine-tune the molecule's properties, leading to the development of new and improved derivatives. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

quinazolin-2-ylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c12-6-9-10-5-7-3-1-2-4-8(7)11-9/h1-5,12H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTNBLSVLSJYVLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC(=N2)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Quinazolin 2 Ylmethanol and Quinazoline Derivatives

Foundational Synthesis Strategies

Foundational strategies for synthesizing the quinazoline (B50416) core often rely on well-established chemical transformations that have been refined over time. These methods typically involve the construction of the heterocyclic ring system from acyclic or simpler cyclic precursors.

Classical Annulation and Cyclization Reactions

Classical methods for quinazoline synthesis frequently employ annulation and cyclization reactions. These strategies involve the formation of the quinazoline ring through the reaction of ortho-functionalized anilines, such as 2-aminobenzylamines and 2-aminobenzoketones. nih.gov One common approach is the reaction of 2-aminobenzonitriles with various coupling partners. For instance, a [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones, mediated by hydrochloric acid, can produce 2-aminoquinazoline (B112073) derivatives. mdpi.com In this process, the amino group of the 2-amino aryl ketone attacks the protonated cyanamide, leading to the formation of an amidine intermediate which then undergoes cyclization and aromatization. mdpi.com

Another classical approach involves the condensation of 2-aminobenzaldehydes or 2-aminobenzophenones with a nitrogen source. For example, the reaction of 2-aminobenzophenone (B122507) with phenylisothiocyanate and ammonium (B1175870) acetate (B1210297) leads to a thiourea (B124793) intermediate that cyclizes to form the quinazoline product. nih.gov Similarly, the condensation of 2-aminoacetophenone (B1585202) with an aldehyde and ammonia (B1221849) (generated from ammonium acetate) proceeds through imine formation, subsequent condensation, and nucleophilic cyclization to yield a dihydroquinazoline (B8668462) intermediate, which is then oxidized to the final quinazoline. nih.gov

Deaminative Coupling Reactions

Deaminative coupling reactions represent an efficient method for the synthesis of quinazoline and quinazolinone derivatives. nih.govmarquette.edu These reactions often utilize a ruthenium catalytic system and involve the coupling of 2-aminophenyl ketones or 2-aminobenzamides with amines. nih.govmarquette.eduacs.org This method is advantageous as it avoids the use of harsh reagents and minimizes the formation of toxic byproducts. nih.govmarquette.edu

For instance, an in situ generated ruthenium-hydride complex with a catechol ligand has demonstrated high catalytic activity and selectivity in the deaminative coupling of 2-aminobenzamides with amines to produce quinazolinone products. marquette.eduacs.org The reaction mechanism is thought to proceed through the initial deaminative coupling of the amide and amine substrates, followed by cyclization and dehydrogenation steps. marquette.eduacs.org This catalytic approach allows for the direct synthesis of the quinazoline core from readily available starting materials. marquette.eduacs.org

Condensation Pathways

Condensation reactions are a cornerstone in the synthesis of quinazolines. A notable example is the Ullmann condensation, which has been adapted for quinazoline synthesis. A ligand-free copper(I)-catalyzed Ullmann condensation of ortho-iodobenzaldehydes with amidine hydrochlorides provides a route to highly functionalized quinazolines. nih.govnih.gov This reaction proceeds smoothly with various substituted 2-iodobenzaldehydes and benzamidine (B55565) hydrochlorides. nih.gov

Another versatile condensation approach involves a one-pot, three-component reaction. For example, the reaction of isatin (B1672199) (which is hydrolyzed in situ to (2-aminophenyl)oxo-acetic acid sodium salt), an aldehyde like 4-chlorobenzaldehyde, and ammonium acetate can yield a quinazoline-4-carboxylic acid derivative. dergipark.org.tr The proposed mechanism for such multi-component reactions can proceed via two pathways. In one, an aldimine is formed from the 2-aminoaryl ketone and the aldehyde, which then reacts with ammonia and cyclizes. In the other pathway, the aldehyde and ammonium acetate first form an aldimine, which then reacts with the 2-aminoaryl ketone. dergipark.org.tr

Catalytic Synthesis Approaches

Modern synthetic chemistry has increasingly turned to catalytic methods to improve efficiency, selectivity, and environmental compatibility. The synthesis of quinazolines has significantly benefited from the development of various catalytic systems, particularly those based on transition metals. frontiersin.orgnih.gov

Transition Metal-Catalyzed Reactions

Transition metal catalysis has become an indispensable tool for constructing the quinazoline scaffold. nih.govnih.gov Metals such as copper, ruthenium, palladium, cobalt, and iron have all been employed to catalyze various C-N and C-C bond-forming reactions that lead to quinazolines. frontiersin.org These reactions often proceed through mechanisms like C-H activation, cross-coupling, and oxidative cyclization, offering advantages over classical methods by reducing the need for pre-functionalized starting materials and minimizing waste. frontiersin.org

For example, ruthenium-catalyzed dehydrogenative coupling of 2-aminophenyl ketones with amines provides a direct route to quinazolines. nih.gov Similarly, cobalt-catalyzed dehydrogenative cyclization of 2-aminoaryl alcohols with nitriles offers an efficient, ligand-free method for quinazoline synthesis. nih.gov Iron-catalyzed acceptorless dehydrogenative coupling of (2-aminophenyl)methanols with benzamides is another atom-economical and environmentally friendly approach. researchgate.net

Copper-Catalyzed Cascade and Oxidative Cyclization

Copper-catalyzed reactions are particularly prominent in quinazoline synthesis due to the low cost and low toxicity of copper salts. Copper catalysts can facilitate cascade reactions, where multiple bond-forming events occur in a single pot, leading to complex molecules from simple starting materials. organic-chemistry.orgrsc.org

A copper(I)-catalyzed cascade synthesis of quinazolines can be achieved from readily available (2-bromophenyl)methylamines and amidine hydrochlorides, using air as the oxidant. organic-chemistry.org This process involves a sequence of intermolecular N-arylation, intramolecular nucleophilic substitution, and aerobic oxidation. organic-chemistry.org Another copper-catalyzed cascade approach involves the reaction of o-bromo aromatic ketones with aromatic aldehydes or alcohols and ammonia in water. frontiersin.org

Copper-catalyzed oxidative cyclization is also a powerful tool. For instance, a CuCl/DABCO/4-HO-TEMPO catalytic system enables the aerobic oxidative synthesis of 2-substituted quinazolines from the one-pot reaction of aldehydes with 2-aminobenzylamines. organic-chemistry.org In a different approach, CuO nanoparticles have been used to catalyze the aerobic oxidative coupling of N-arylamidines with aromatic alcohols or aldehydes. nih.gov Furthermore, a copper-catalyzed three-component oxidative amination of ortho-carbonyl anilines with ammonium acetate as the nitrogen source and DMSO as a one-carbon source has been reported. nih.gov

A noteworthy copper-catalyzed cascade reaction is the [2+2+2] annulation of diaryliodonium salts with nitriles, which provides a regioselective synthesis of 2,4-diaryl quinazolines. nih.gov These examples highlight the versatility of copper catalysis in constructing the quinazoline ring system through various efficient and often environmentally benign pathways.

Palladium-Catalyzed Synthesis

Palladium catalysts are widely employed in the synthesis of quinazolines, often through cross-coupling reactions and carbonylative cyclizations.

A notable application is the Suzuki cross-coupling reaction, which is used to form C-C bonds. For instance, novel quinazolinylphenyl-1,3,4-thiadiazole conjugates have been synthesized in high yields using this method. mdpi.com The reaction utilizes bromo-substituted quinazolines and boronic acid pinacol (B44631) esters in the presence of a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2). mdpi.com

Another versatile palladium-catalyzed method involves a three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids. acs.org This one-pot assembly allows for the creation of diverse quinazolines in moderate to good yields and is compatible with various functional groups, including bromo and iodo groups, which can be used for further synthetic modifications. acs.org

Palladium catalysis also facilitates the N-monoarylation of amidines, which can then be used in a one-pot synthesis of quinazoline derivatives. mit.edu This method involves the reaction of the N-arylated amidine with an aldehyde, followed by condensation, electrocyclization, and oxidation to form the quinazoline ring. mit.edu

Furthermore, a practical approach for synthesizing quinazoline scaffolds involves the palladium-catalyzed carbonylative coupling of 2-aminobenzylamine with aryl bromides. rsc.org This one-pot reaction proceeds through an aminocarbonylation–condensation–oxidation sequence, with dimethyl sulfoxide (B87167) (DMSO) serving as both the solvent and the oxidant. rsc.org

In a different strategy, palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones has been achieved from o-nitrobenzamides and alcohols via a hydrogen transfer mechanism. rsc.orgnih.gov This cascade reaction includes alcohol oxidation, nitro reduction, condensation, and dehydrogenation without the need for external reducing or oxidizing agents. rsc.orgnih.gov

Table 1: Examples of Palladium-Catalyzed Synthesis of Quinazoline Derivatives

| Starting Materials | Catalyst/Reagents | Product Type | Yield | Reference |

| Bromo-substituted quinazolines, boronic acid pinacol ester | Pd(dppf)Cl₂, Na₂CO₃, Bu₄NBr | Quinazolinylphenyl-1,3,4-thiadiazole conjugates | High | mdpi.com |

| 2-Aminobenzonitriles, aldehydes, arylboronic acids | Palladium catalyst | Diverse quinazolines | Moderate to good | acs.org |

| Aryl and alkyl amidines, aryl bromides/chlorides/triflates | Palladium catalyst with biarylphosphine ligands | N-monoarylated amidines (precursors to quinazolines) | - | mit.edu |

| 2-Aminobenzylamine, aryl bromides | Pd(OAc)₂, DBU | 2-Substituted quinazolines | Moderate to good | mdpi.com |

| o-Nitrobenzamides, alcohols | Pd(dppf)Cl₂ | 2-Substituted quinazolin-4(3H)-ones | Moderate to high | nih.gov |

Iron-Catalyzed Transformations

Iron catalysts, being abundant and less toxic, present an attractive alternative for quinazoline synthesis. Iron-catalyzed reactions often proceed through oxidative C-H activation and cyclization pathways.

One such method involves the iron-catalyzed cascade synthesis of C-2 substituted quinazolines from 2-aminobenzyl alcohols and benzylamines under aerobic conditions. mdpi.comrsc.org This one-pot reaction proceeds via the formation of N-benzylidenebenzylamines, followed by oxidative trapping of ammonia and intramolecular cyclization. rsc.org

Another efficient approach is the FeCl₂-catalyzed C(sp³)-H oxidation of 2-alkylamino N-H ketimines, which are prepared from 2-alkylamino benzonitriles and organometallic reagents. mdpi.comresearchgate.net Using tert-butyl hydroperoxide (TBHP) as the oxidant, this method allows for the synthesis of a wide variety of 2,4-disubstituted quinazolines in good to excellent yields. researchgate.netthieme-connect.com

Iron(II)-catalyzed cascade reactions involving cyanoalkylsulfonylation and cyclization have also been developed to synthesize functionalized sulfonylated quinolino-quinazolinone alkyl nitriles. bohrium.com This three-component radical transformation is chemo- and regioselective and does not require external oxidizing or reducing agents. bohrium.com

Furthermore, a divergent synthesis of dihydroquinazolines can be achieved through iron-catalyzed oxidative tandem reactions of N-alkylanilines using a TEMPO oxoammonium salt as a mild oxidant. acs.org

Table 2: Examples of Iron-Catalyzed Synthesis of Quinazoline Derivatives

| Starting Materials | Catalyst/Reagents | Product Type | Yield | Reference |

| 2-Aminobenzyl alcohols, benzylamines | FeBr₂ / Aerobic conditions | C-2 substituted quinazolines | Good to excellent | mdpi.comrsc.org |

| 2-Alkylamino N-H ketimines | FeCl₂, TBHP | 2,4-Disubstituted quinazolines | Good to excellent | researchgate.netthieme-connect.com |

| 2,3-Allenoic acids, K₂S₂O₅, cyclobutanone (B123998) oxime esters | Iron(II) catalyst | Sulfonylated quinolino-quinazolinone alkyl nitriles | - | bohrium.com |

| N-Alkylanilines | Fe(OTf)₂, TEMPO oxoammonium salt | Dihydroquinazolines | - | acs.org |

Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling

Ruthenium catalysts are highly effective for the synthesis of quinazolines and quinazolinones through dehydrogenative and deaminative coupling reactions, which are atom-economical processes that often produce only water and hydrogen gas as byproducts. acs.orgmarquette.eduorganic-chemistry.orgnih.gov

An in situ formed ruthenium catalytic system, often derived from a ruthenium-hydride complex and a catechol ligand, can selectively catalyze the dehydrogenative coupling of 2-aminophenyl ketones with amines to yield quinazoline products. acs.orgmarquette.edunih.govresearchgate.net The same catalytic system can also mediate the deaminative coupling of 2-aminobenzamides with amines to form quinazolinone derivatives. acs.orgmarquette.edunih.gov

A sustainable method for synthesizing 2,4-disubstituted quinazolines involves an acceptorless dual dehydrogenative coupling (ADC) of 2-aminobenzhydrol (B79127) derivatives and benzyl (B1604629) alcohols catalyzed by an arene ruthenium(II)-hydrazone complex. organic-chemistry.org This reaction uses ammonium acetate as the nitrogen source and proceeds under mild conditions. organic-chemistry.org

Ruthenium NNN-pincer complexes have also been shown to be efficient catalysts for the synthesis of quinoline (B57606) and quinazoline derivatives via the ADC of alcohols. rsc.org These catalytic systems can achieve very high turnover numbers for the synthesis of compounds like 2-phenylquinazoline. rsc.org

Furthermore, a cationic Ru-H complex can catalyze the deaminative coupling of 2'-hydroxyaryl ketones and 2-aminobenzamides with simple amines to produce flavanone (B1672756) and quinazolinone derivatives, respectively. organic-chemistry.orgacs.org

Table 3: Examples of Ruthenium-Catalyzed Synthesis of Quinazoline Derivatives

| Starting Materials | Catalyst/Reagents | Product Type | Yield | Reference |

| 2-Aminophenyl ketones, amines | [Ru]/L catalytic system | Quinazolines | - | acs.orgmarquette.edunih.gov |

| 2-Aminobenzamides, amines | [Ru]/L catalytic system | Quinazolinones | - | acs.orgmarquette.edunih.gov |

| 2-Aminobenzhydrol derivatives, benzyl alcohols, NH₄OAc | Arene Ru(II)-benzhydrazone complex | 2,4-Disubstituted quinazolines | Up to 95% | organic-chemistry.org |

| 2-Aminobenzyl alcohols, secondary alcohols, nitriles | Ruthenium NNN-pincer complex | Substituted quinazolines | - | rsc.org |

| 2'-Hydroxyaryl ketones / 2-Aminobenzamides, simple amines | Cationic Ru-H complex with benzoquinone ligand | Flavanones / Quinazolinones | - | organic-chemistry.orgacs.org |

Manganese-Mediated Cyclizations

Manganese catalysts, being earth-abundant and cost-effective, are increasingly used in organic synthesis. Manganese-mediated reactions provide efficient pathways to quinazoline derivatives.

One approach involves the Mn(I)-catalyzed acceptorless dehydrogenative coupling of 2-aminobenzyl alcohol with primary amides to produce 2-substituted quinazolines. mdpi.comnih.gov Similarly, a manganese pincer complex can catalyze the dehydrogenative annulation of 2-aminobenzyl alcohols and nitriles. nih.govorganic-chemistry.org

Manganese(III) acetate can mediate an oxidative radical cascade reaction of 1-(azidomethyl)-2-isocyanoarenes with organoboronic acids to construct quinazoline derivatives. rsc.org This reaction proceeds through the single electron oxidation of the organoboronic acid. rsc.org

Furthermore, α-MnO₂ has been used as a robust and reusable catalyst for the synthesis of quinazolines from 2-aminobenzylamines and alcohols in the presence of TBHP as an oxidant. nih.gov

Table 4: Examples of Manganese-Mediated Synthesis of Quinazoline Derivatives

| Starting Materials | Catalyst/Reagents | Product Type | Yield | Reference |

| 2-Aminobenzyl alcohol, primary amides | Mn(I) catalyst | 2-Substituted quinazolines | 58-81% | mdpi.comnih.gov |

| 2-Aminobenzyl alcohols, nitriles | Mn(I) pincer complex | Quinazolines | Good | nih.govorganic-chemistry.org |

| 1-(Azidomethyl)-2-isocyanoarenes, organoboronic acids | Mn(OAc)₃·2H₂O | Quinazoline derivatives | Moderate | rsc.org |

| 2-Aminobenzylamines, alcohols | α-MnO₂, TBHP | Quinazolines | 59-91% | nih.gov |

Cobalt-Catalyzed Annulation

Cobalt catalysts have emerged as effective tools for the synthesis of quinazolines through various annulation and cyclization strategies.

A cobalt-catalyzed isocyanide insertion cyclization reaction of isocyanides and benzo[d]imidazol-anilines has been described for the synthesis of benzoimidazoquinazoline amines. mdpi.com This reaction uses K₂S₂O₈ as an oxidant. mdpi.com

More recently, a ligand-free cobalt-catalyzed dehydrogenative annulation of 2-aminoaryl alcohols with nitriles has been developed, which proceeds under mild conditions. mdpi.comresearchgate.net Another cobalt-catalyzed method involves a three-component cascade reaction of isocyanides, azides, and amines, which features high atom economy and mild reaction conditions. bohrium.com

Furthermore, Co(III)-catalyzed C-H activation of N-sulfinylimines and benzimidates with dioxazolones (as nitrile synthons) provides access to two different classes of quinazolines. acs.org A heterogeneous catalyst, ZIF-67 (a cobalt-based metal-organic framework), has also been successfully employed for the cyclization of benzylamines with 2-aminobenzoketones to afford quinazoline products. nih.gov

Table 5: Examples of Cobalt-Catalyzed Synthesis of Quinazoline Derivatives

| Starting Materials | Catalyst/Reagents | Product Type | Yield | Reference |

| Isocyanides, benzo[d]imidazol-anilines | Cobalt catalyst, K₂S₂O₈ | Benzoimidazoquinazoline amines | 62-90% | mdpi.com |

| 2-Aminoaryl alcohols, nitriles | Ligand-free cobalt catalyst | Quinazolines | 48-77% | mdpi.comresearchgate.net |

| Isocyanides, azides, amines | Cobalt catalyst | Quinazoline derivatives | Excellent | bohrium.com |

| N-Sulfinylimines/Benzimidates, dioxazolones | Co(III) catalyst | Quinazolines | 48-99% | acs.orgnih.gov |

| Benzylamines, 2-aminobenzoketones | ZIF-67, TBHP | Quinazolines | Excellent | nih.gov |

Nickel-Catalyzed Annulation

Nickel catalysis provides an atom-economical and efficient route to quinazoline derivatives, often through C-H bond activation.

A notable example is the nickel-catalyzed [4+2] annulation of benzylamines and nitriles via C-H/N-H bond activation, which offers a straightforward synthesis of a wide variety of multisubstituted quinazolines. organic-chemistry.orgacs.org Mechanistic studies suggest that an in situ formed amidine directs the nickel catalyst to activate the ortho-C-H bond. acs.org

Nickel catalysts containing tetraaza macrocyclic ligands have been used for the acceptorless dehydrogenative coupling of 2-aminobenzylamine with benzyl alcohol, and 2-aminobenzyl alcohol with benzonitrile (B105546) to synthesize quinazolines. organic-chemistry.org

An efficient protocol for synthesizing quinazoline derivatives involves a nickel-catalyzed ligand- and base-free oxidative isocyanide insertion under aerobic conditions with intramolecular bis-amine nucleophiles. figshare.com This method has been extended to a one-pot sequential double annulation cascade (SDAC) strategy. figshare.com

Additionally, a nickel-catalyzed intramolecular denitrogenative dual annulation of aryl nitrile-containing 1,2,3-benzotriazin-4(3H)-ones has been developed to synthesize polycyclic pyrroloquinazolinones, including the natural product luotonin A. acs.org

Table 6: Examples of Nickel-Catalyzed Synthesis of Quinazoline Derivatives

| Starting Materials | Catalyst/Reagents | Product Type | Yield | Reference |

| Benzylamines, nitriles | Nickel catalyst | Multisubstituted quinazolines | - | organic-chemistry.orgacs.org |

| 2-Aminobenzylamine, benzyl alcohol / 2-Aminobenzyl alcohol, benzonitrile | Nickel catalyst with tetraaza macrocyclic ligand | Quinazolines | Good | organic-chemistry.org |

| Intramolecular bis-amine nucleophiles, isocyanides | Nickel catalyst / Aerobic conditions | Quinazoline derivatives | - | figshare.com |

| Aryl nitrile-containing 1,2,3-benzotriazin-4(3H)-ones | Nickel catalyst | Polycyclic pyrroloquinazolinones | - | acs.org |

Microwave-Assisted Synthesis Techniques

Microwave irradiation has become a popular energy source in organic synthesis due to its ability to significantly reduce reaction times, increase yields, and often lead to cleaner reactions compared to conventional heating. beilstein-journals.orgfrontiersin.orgnih.gov

Microwave-assisted synthesis has been successfully applied to the construction of various quinazoline and quinazolinone derivatives. For example, a green and rapid method for synthesizing quinazolinone derivatives from substituted 2-halobenzoic acids and amidines involves a microwave-assisted iron-catalyzed cyclization in water or DMF. rsc.org

The synthesis of triazoloquinazolinones and benzimidazoquinazolinones has been achieved in nearly quantitative yields within minutes through a microwave-assisted three-component reaction of aromatic aldehydes, 5-amino-1(H)-1,2,4-triazole (or 2-aminobenzimidazole), and dimedone. beilstein-journals.org

Microwave irradiation has also been used to promote the aza-Wittig synthesis of quinazolines and the direct condensation of N-arylamidines with aldehydes. frontiersin.org Furthermore, the reaction of 2-(aminoaryl)alkanone O-phenyl oximes with aldehydes in the presence of a catalyst under microwave heating provides quinazolines in good to excellent yields. frontiersin.orgnih.gov

A fast and eco-friendly microwave-irradiated synthesis of new 2-substituted quinazoline derivatives in an aqueous medium has been reported, proceeding via S-alkylation or Sʀɴ1 reaction from 2-chloromethyl-3-methylquinazolin-4(3H)-one derivatives. rsc.org

Table 7: Examples of Microwave-Assisted Synthesis of Quinazoline Derivatives

| Starting Materials | Conditions | Product Type | Yield | Reference |

| Substituted 2-halobenzoic acids, amidines | Microwave, Iron catalyst, Water/DMF | Quinazolinone derivatives | Moderate to high | rsc.org |

| Aromatic aldehydes, 5-amino-1(H)-1,2,4-triazole/2-aminobenzimidazole, dimedone | Microwave, DMF | Triazoloquinazolinones / Benzimidazoquinazolinones | Nearly quantitative | beilstein-journals.org |

| 2-(Aminoaryl)alkanone O-phenyl oximes, aldehydes | Microwave, emimPF₆, ZnCl₂ | Quinazolines | 71-91% | frontiersin.orgnih.gov |

| 2-Chloromethyl-3-methylquinazolin-4(3H)-one derivatives, benzenesulfinic acids/nitronate anions | Microwave, Aqueous medium | 2-Substituted quinazoline derivatives | - | rsc.org |

Ultrasound-Promoted Reaction Pathways

Ultrasound-assisted synthesis has emerged as a powerful tool in organic chemistry, offering advantages such as shorter reaction times, higher yields, and milder reaction conditions. nih.govresearchgate.net This technique utilizes acoustic cavitation to enhance mass transfer and accelerate chemical reactions. researchgate.net

Several studies have demonstrated the utility of ultrasound in the synthesis of quinazoline and quinazolinone derivatives. For instance, a one-pot reaction of anthranilic acid, acetic anhydride, and primary amines under ultrasonic irradiation has been shown to produce quinazoline derivatives in high yields. nih.gov This method is notable for its simplicity and efficiency. nih.gov Another approach involves the ultrasound-assisted synthesis of 4(3H)-quinazolines from 2-aminobenzonitrile (B23959) and acyl chlorides in the presence of Yb(OTf)3 as a catalyst under solvent-free conditions. ujpronline.comujpronline.comresearchgate.net This method has been reported to be more effective in terms of yield compared to microwave-assisted techniques. researchgate.net

The application of ultrasound is not limited to the formation of the quinazoline core. It has also been used in conjunction with copper catalysts to synthesize quinazolines from 2-bromobenzaldehydes and amidines at room temperature, highlighting its role in promoting greener reaction conditions. nih.gov Furthermore, the synthesis of 2,3-dihydroquinazolin-4(1H)-ones has been achieved through a one-pot, three-component condensation of isatoic anhydride, benzaldehydes, and primary aromatic amines or ammonium acetate under ultrasound irradiation, facilitated by a CoAl2O4 spinel nanocrystal catalyst. oiccpress.com This sonochemical method significantly improves reaction rates and shortens reaction times. oiccpress.com

One-Pot Multicomponent Synthesis Strategies

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single reaction vessel to form a complex product, minimizing waste and simplifying purification processes. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com Several MCRs have been developed for the synthesis of quinazoline and quinazolinone derivatives.

A notable example is the synthesis of quinazolino[4,3-b]quinazoline derivatives from 2-(2-bromophenyl)quinazolin-4(3H)-one, aldehydes, and various nitrogen sources in a one-pot, copper(I)-mediated reaction. thieme-connect.com This protocol involves sequential C-N bond formation and aerobic oxidative cyclization. thieme-connect.com Another versatile approach is the four-component reaction of anilines, aromatic aldehydes, and ammonium iodide under metal-free conditions to produce substituted quinazolines. rsc.org

Furthermore, the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones can be achieved through a three-component reaction of isatoic anhydride, an amine, and an orthoester under solvent- and catalyst-free conditions. researchgate.net This reaction can be performed using either classical heating or microwave irradiation. researchgate.net MCRs have also been employed for the synthesis of fused quinazolinone systems, such as benzimidazo-quinazolinones, from aromatic aldehydes, 2-aminobenzimidazole, and dimedone using a reusable solid acid catalyst under solvent-free conditions. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com

Green Chemistry Approaches in Quinazoline Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jsynthchem.com In the context of quinazoline synthesis, this has led to the development of methodologies that utilize environmentally benign solvents, catalysts, and reaction conditions. frontiersin.org

Aqueous Media Reactions

Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. Several synthetic routes for quinazolines have been adapted to aqueous media. An electrochemical method for the synthesis of quinazolines and quinazolinones has been developed that proceeds in aqueous media under mild, metal- and chemical oxidant-free conditions. acs.org This approach is scalable and allows for the conversion of inorganic ammonium salts into the desired organic compounds. acs.org

Surfactant-mediated synthesis in water has also been explored. A catalyst-free multicomponent synthesis of quinazolinone derivatives has been reported using a surfactant system in water at room temperature. ej-chem.org The use of triethanolamine (B1662121) as a surfactant in the presence of NaCl in aqueous media has also been shown to be an effective strategy for the one-pot multicomponent synthesis of quinazolinone derivatives. tandfonline.com The addition of NaCl helps to control micelle formation and increase hydrophobic interactions, leading to higher yields and shorter reaction times. tandfonline.com

Solvent-Free Conditions

Conducting reactions without a solvent minimizes waste and simplifies product isolation. A number of solvent-free methods for quinazoline synthesis have been reported. For instance, quinazoline derivatives can be synthesized from 2-aminoarylketones, trialkyl orthoesters, and ammonium acetate in a one-pot, three-component reaction without a catalyst or solvent. nih.gov

The use of recyclable catalysts in solvent-free MCRs is another important green strategy. A magnetic ionic liquid, butylmethylimidazolium (B1222432) tetrachloroferrate (bmim[FeCl4]), has been successfully used as a recyclable catalyst for the one-pot, solvent-free synthesis of quinazolines from 2-aminobenzophenone, an aromatic aldehyde, and ammonium acetate. rsc.org Similarly, a nanoporous TiO2-supported ionic liquid has been used as a reusable catalyst for the synthesis of quinazolines and spiroquinazolines under solvent-free conditions at 120°C. frontiersin.org These methods offer the advantages of high reaction rates, short reaction times, and easy catalyst recovery. frontiersin.org

Reaction Chemistry and Mechanistic Insights of Quinazolin 2 Ylmethanol and Quinazoline Derivatives

Exploration of Reactivity Patterns

The quinazoline (B50416) ring system exhibits distinct reactivity towards electrophiles and nucleophiles. The electron-withdrawing nature of the two nitrogen atoms makes the pyrimidine (B1678525) portion of the molecule generally resistant to electrophilic attack. In contrast, the benzene (B151609) ring is more susceptible to electrophilic substitution. nih.gov

Electrophilic Reactions: Electrophilic substitution on the quinazoline nucleus primarily occurs on the carbocyclic benzene ring. The established order of reactivity for electrophilic attack is position 8 > 6 > 5 > 7. nih.govscispace.com Nitration is the most well-documented electrophilic substitution, yielding 6-nitroquinazoline (B1619102) when treated with fuming nitric acid in concentrated sulfuric acid. nih.govscispace.comrsc.org The strongly acidic conditions ensure the quinazoline exists as a protonated species, which deactivates the heterocyclic ring towards oxidation. nih.govscispace.com The hydroxyl group of quinazolin-2-ylmethanol can also be a site for electrophilic attack, for instance, during acylation or alkylation, although specific examples involving this compound are not extensively detailed in the literature.

Nucleophilic Reactions: The pyrimidine ring, being electron-deficient, is activated towards nucleophilic attack, particularly at positions 2 and 4. This is especially true when these positions are substituted with a good leaving group, such as a halide. nih.gov For instance, 2- and 4-haloquinazolines readily undergo displacement by various nucleophiles. nih.govresearchgate.net This provides an indirect route for the functionalization of this compound; the hydroxyl group can be converted into a better leaving group (e.g., a tosylate or a halide) to facilitate subsequent nucleophilic substitution at the methylene (B1212753) carbon.

Achieving regioselective nucleophilic substitution at the C2 position can be challenging when the C4 position is also reactive. beilstein-journals.orgyoutube.com Studies on 2,4-dichloroquinazolines consistently show that nucleophilic attack occurs preferentially at the C4 position. mdpi.com Selective modification at C2 often requires the C4 position to be blocked by a less reactive group. beilstein-journals.org In the context of this compound, the C4 position bears a hydrogen, but the reactivity of the C2-CH₂OH group itself towards substitution is a key consideration. The hydroxyl group can be substituted with other functionalities, such as halogens or alkyl groups, to create diverse derivatives.

Table 1: Summary of Electrophilic and Nucleophilic Reactivity of the Quinazoline Ring

| Reaction Type | Position(s) of Attack | Description | Example Reagents | Reference |

|---|---|---|---|---|

| Electrophilic Substitution | 8 > 6 > 5 > 7 | Occurs on the benzene ring. The pyrimidine ring is deactivated. | HNO₃/H₂SO₄ (Nitration) | nih.govscispace.com |

| Nucleophilic Substitution | 4 and 2 | Favored at positions bearing good leaving groups (e.g., halogens). Position 4 is generally more reactive than position 2. | Amines, Hydrazine, Sodamide | nih.govresearchgate.netmdpi.com |

| Nucleophilic Addition | C=N3 bond | Protonation at N3 can induce hydration or addition of other nucleophiles across the C4=N3 bond. | H₂O, HCN, NaHSO₃ | nih.gov |

The quinazoline nucleus and its substituents, such as the hydroxymethyl group in this compound, can undergo various oxidation and reduction reactions. The reaction conditions determine the final product, allowing for selective transformations of either the heterocyclic system or the side chain.

Oxidation Pathways: The hydroxymethyl group of this compound is susceptible to oxidation. While one source suggests oxidation leads to a quinazolinone, this is likely a misinterpretation, as the more chemically sound transformation for a primary alcohol is the formation of an aldehyde or a carboxylic acid. The oxidation of this compound would be expected to yield quinazoline-2-carbaldehyde, which can be further oxidized to quinazoline-2-carboxylic acid. The parent quinazoline ring itself can be oxidized. For example, treatment with hydrogen peroxide in dilute acid or with potassium permanganate (B83412) in an alkaline medium yields 3,4-dihydro-4-oxoquinazoline (a quinazolinone). nih.govnih.gov

Reduction Pathways: The quinazoline ring can be partially or fully reduced. Catalytic hydrogenation typically results in the selective reduction of the 3,4-double bond to give 3,4-dihydroquinazoline. nih.govnih.gov More potent reducing agents, such as sodium amalgam or lithium aluminum hydride, can achieve further reduction to yield 1,2,3,4-tetrahydroquinazoline. nih.govnih.gov The hydroxymethyl group in this compound is generally stable under these conditions. Conversely, a carbonyl group at the 2-position can be selectively reduced to a hydroxymethyl group without affecting the aromaticity of the quinazoline ring. For instance, 4-methylquinazoline-2-carbaldehyde is reduced to (4-methylquinazolin-2-yl)methanol (B600847) using sodium borohydride, highlighting the resistance of the quinazoline ring to this specific reagent.

Table 2: Representative Oxidation and Reduction Reactions of Quinazoline Derivatives

| Substrate | Reagent(s) | Product(s) | Reaction Type | Reference |

|---|---|---|---|---|

| Quinazoline | H₂O₂, H⁺ | 3,4-Dihydro-4-oxoquinazoline | Ring Oxidation | nih.govnih.gov |

| Quinazoline | H₂/Catalyst | 3,4-Dihydroquinazoline | Partial Ring Reduction | nih.govnih.gov |

| Quinazoline | LiAlH₄ or Na/Hg | 1,2,3,4-Tetrahydroquinazoline | Full Ring Reduction | nih.govnih.gov |

| Quinazoline-2-carbaldehyde | NaBH₄ | This compound | Side-chain Reduction | |

| This compound | Mild Oxidant (e.g., PCC, DMP) | Quinazoline-2-carbaldehyde | Side-chain Oxidation (Predicted) | N/A |

The fused heterocyclic structure of quinazoline can undergo cleavage or rearrangement under specific conditions, leading to structurally diverse products.

Ring Opening: The quinazoline ring is susceptible to hydrolytic cleavage. When boiled in acidic or alkaline solutions, the pyrimidine ring opens, yielding products such as 2-aminobenzaldehyde (B1207257) (or its self-condensation products), along with formic acid and ammonia (B1221849). nih.govscispace.com More complex, synthetically useful ring-opening reactions have also been developed. For example, a catalyst-free method for the regioselective hydrated ring-opening and formylation of quinazolinones has been reported. openmedicinalchemistryjournal.com Additionally, cascade reactions involving the ring-opening and subsequent ring-closing of tricyclic quinazoline systems have been used to synthesize quinazolinones with novel motifs. nih.gov

Rearrangement Processes: Rearrangement reactions of quinazolines can lead to significant structural reorganization. In one notable example, 2-quinolylcarbenes, generated through flash vacuum thermolysis of precursors like 2-(5-tetrazolyl)quinoline, were found to rearrange to 1-naphthylnitrenes. nih.gov This type of rearrangement involves a profound change in the heterocyclic framework. Another process involves the intramolecular ring-opening of appended oxetane (B1205548) rings in certain quinazoline derivatives, which then rearrange to form complex fused systems like 2-(hydroxymethyl)-2,3-dihydroimidazo[1,2-c]quinazolines. thieme-connect.com These examples demonstrate that the quinazoline scaffold can be a platform for intricate molecular rearrangements, providing access to novel chemical structures.

Oxidation and Reduction Pathways

Mechanistic Elucidation of Synthetic Transformations

Understanding the mechanisms of reactions involving quinazolines is crucial for developing new synthetic methodologies and for controlling reaction outcomes. Key mechanistic pathways include radical-mediated processes and transition-metal-catalyzed C-H activation.

Radical reactions offer unique pathways for the functionalization of heterocyclic compounds. While many radical-mediated methods focus on the initial construction of the quinazoline ring, mdpi.com there is evidence for radical reactions occurring on the pre-formed quinazoline nucleus.

Research on 3H-quinazolin-4-ones has shown that alkyl, aryl, and acyl radicals can be cyclized onto the C2 position of the ring. rsc.orgresearchgate.net These transformations proceed via a homolytic aromatic substitution mechanism, where a radical generated on a side chain attached to the N3 position attacks the C2 carbon. This pathway has been successfully employed in the synthesis of several alkaloids, including deoxyvasicinone (B31485) and mackinazolinone. rsc.orgresearchgate.net Although these examples involve quinazolinones, they establish the susceptibility of the C2 position to radical attack, a principle that can be extended to quinazoline derivatives like this compound. The reaction often utilizes radical initiators like AIBN (azobisisobutyronitrile) and a mediator such as tributyltin hydride or hexamethylditin to facilitate the cyclization. rsc.org Other syntheses of quinazolines have also been proposed to proceed through radical pathways, for instance, in reactions involving alcohols where the use of a radical quencher like TEMPO inhibits the reaction. mdpi.com

Direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in modern organic synthesis, and it has been extensively applied to quinazoline derivatives. beilstein-journals.orgthieme-connect.com Transition-metal catalysis is the predominant method for achieving C-H activation, enabling the formation of new C-C, C-N, and C-O bonds. thieme-connect.comthieme-connect.com

For quinazolines and quinazolinones, C-H activation can occur at various positions, including the benzene ring and substituents on the heterocyclic core. rsc.orgbeilstein-journals.org A particularly relevant process for this compound is lateral lithiation, which is a form of C-H activation at a position alpha to a directing group on a ring. It has been demonstrated that 2-alkyl-3H-quinazolin-4-ones can be regioselectively lithiated at the alpha-carbon of the alkyl side chain using strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). cardiff.ac.ukcardiff.ac.uk This generates a lithiated intermediate that can react with a wide range of electrophiles to introduce new functional groups. cardiff.ac.ukcardiff.ac.uk

This principle is directly applicable to this compound. The methylene group (-CH₂OH) at C2 is an "alkyl" group. A plausible mechanism would involve initial deprotonation of the hydroxyl group, followed by a directed C-H activation (lithiation) of the adjacent methylene C-H bond. The resulting dilithiated species would be a potent nucleophile for further synthetic transformations.

Table 3: Examples of C-H Activation/Functionalization on Quinazoline Scaffolds

| Substrate Type | Reaction Type | Reagent(s) | Position(s) Functionalized | Products | Reference |

|---|---|---|---|---|---|

| 2-Aryl-quinazolinones | Arylation, Alkylation, etc. | Transition metal catalysts (e.g., Rh, Ru, Pd) | C-H bonds on the 2-aryl group | Variously substituted derivatives | researchgate.net |

| Quinazolin-4(3H)-one | Amination, Acetoxylation, etc. | Transition metal catalysts | C-H bonds on the benzene ring | Functionalized quinazolinones | rsc.orgbeilstein-journals.org |

| 2-Alkyl-3H-quinazolin-4-one | Lateral Lithiation | n-BuLi or LDA | α-carbon of the 2-alkyl group | α-Substituted 2-alkyl quinazolinones | cardiff.ac.ukcardiff.ac.uk |

| This compound | Lateral Lithiation (Predicted) | n-BuLi or LDA | α-carbon (methylene group) | α-Substituted quinazolin-2-ylmethanols | cardiff.ac.ukcardiff.ac.uk |

Design and Functionalization of Quinazolin 2 Ylmethanol and Novel Quinazoline Derivatives

Strategic Functionalization at Key Positions (e.g., C-2, N-1, C-4)

The chemical versatility of the quinazoline (B50416) ring allows for modifications at several key positions, with C-2, N-1, and C-4 being particularly important for modulating biological activity. A variety of synthetic strategies have been developed to introduce diverse functional groups at these sites.

The C-2 position is frequently a target for introducing aryl, alkyl, or heteroaryl substituents. This can be achieved through various synthetic routes, often starting from 2-aminobenzonitriles, 2-aminobenzamides, or 2-aminobenzyl alcohols. organic-chemistry.orgmdpi.com For instance, ruthenium-catalyzed dehydrogenative coupling of 2-aminophenyl ketones with amines provides an efficient pathway to C-2 substituted quinazolines. nih.gov Similarly, manganese-catalyzed dehydrogenative coupling of 2-aminobenzyl alcohol with primary amides yields 2-substituted quinazolines. mdpi.com Another approach involves the reaction of 2-alkylamino N-H ketimines, prepared from 2-alkylamino benzonitriles, which can be cyclized to form quinazolines with various substituents at the C-2 position. nih.gov

Functionalization at the N-1 position of the quinazoline ring can influence the molecule's interaction with biological targets. For example, in the context of Epidermal Growth Factor Receptor (EGFR) inhibitors, the N-1 nitrogen forms a crucial hydrogen bond with the methionine residue (Met793) in the ATP-binding pocket of the kinase, anchoring the inhibitor. mdpi.com Modifications at this position can thus fine-tune binding affinity.

The C-4 position offers another critical handle for derivatization. In 4(3H)-quinazolinones, the carbonyl group at C-4 is a key feature. This can be converted to a 4-chloroquinazoline (B184009) intermediate using reagents like phosphorus oxybromide. nih.gov This chloro group is a versatile leaving group that can be displaced by various nucleophiles, such as amines or piperazine (B1678402) derivatives, to introduce a wide array of substituents. nih.govscholarsresearchlibrary.com This strategy is fundamental in the synthesis of many clinically relevant quinazoline-based drugs. For example, systematic modifications at the C-2 and C-4 positions of a quinazoline core were used to develop inhibitors of glucocerebrosidase, where Suzuki and Stille cross-coupling reactions were employed to introduce aromatic and heteroaromatic groups. nih.gov

| Position | Starting Material/Intermediate | Reaction Type | Reagents | Resulting Functionalization | Reference |

|---|---|---|---|---|---|

| C-2 | 2-Aminobenzyl alcohol | Dehydrogenative Coupling | Primary amides, Mn(I) catalyst | Introduction of various alkyl/aryl groups | mdpi.com |

| C-2 | 2-Aminophenyl ketones | Dehydrogenative Coupling | Amines, Ruthenium catalyst | Formation of C-2 substituted quinazolines | nih.gov |

| C-4 | 2,4-Quinazolinedione | Halogenation | Phosphorus oxybromide | Conversion to 2,4-dibromoquinazoline | nih.gov |

| C-4 | 4-Chloroquinazoline | Nucleophilic Substitution | Amines, Piperazines | Introduction of amino or piperazinyl groups | nih.govscholarsresearchlibrary.com |

| N-1 | Quinazolinone | Alkylation | Propargyl bromide, K₂CO₃ | Introduction of a propargyl group for further reaction | sci-hub.se |

Development of Hybrid Molecular Architectures (e.g., Quinazolin-2-yl 1,2,3-Triazole Hybrids)

Molecular hybridization is a rational drug design strategy that combines two or more pharmacophores into a single molecule. juniperpublishers.com This approach aims to create novel compounds with potentially improved efficacy, better selectivity, or a dual mechanism of action. juniperpublishers.comnih.gov The combination of the quinazoline scaffold with the 1,2,3-triazole ring has emerged as a particularly fruitful area of research. mdpi.comresearchgate.net The 1,2,3-triazole ring is an attractive linker or pharmacophore itself, known for its stability, hydrogen bonding capability, and favorable dipole character. juniperpublishers.com

The synthesis of quinazoline-1,2,3-triazole hybrids is most commonly achieved using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry". sci-hub.semdpi.com This reaction provides a highly efficient and regioselective method to form 1,4-disubstituted 1,2,3-triazoles. mdpi.com The general synthetic pathway involves two key steps:

Propargylation: A quinazoline derivative, often a quinazolin-4(3H)-one, is reacted with propargyl bromide in the presence of a base (e.g., K₂CO₃) to introduce a terminal alkyne group. sci-hub.se

Cycloaddition: The resulting propargylated quinazoline is then reacted with a substituted azide (B81097) in the presence of a copper(I) catalyst (often generated in situ from CuSO₄·5H₂O and a reducing agent like sodium ascorbate) to yield the final quinazoline-1,2,3-triazole hybrid. sci-hub.senih.gov

A recent study designed and synthesized a series of novel quinazoline-1,2,3-triazole hybrids as potential multi-target anticancer agents. nih.gov These compounds were evaluated for their ability to inhibit EGFR, VEGFR-2, and Topoisomerase II (Topo II). The findings demonstrated that specific substitutions on both the quinazoline and the phenyl-triazole moieties were crucial for activity. nih.gov

| Compound | Substituent (R) on Phenyl-triazole | EGFR IC₅₀ (µM) | VEGFR-2 IC₅₀ (µM) | Topo II IC₅₀ (µM) | Reference |

|---|---|---|---|---|---|

| 14a | 4-OCH₃ | 0.245 | 0.198 | 56.30 | nih.gov |

| 14d | 4-Cl | 0.103 | 0.069 | 19.74 | nih.gov |

| 14k | 3-Cl | 0.189 | 0.119 | 31.02 | nih.gov |

| Erlotinib | - | 0.049 | - | - | nih.gov |

| Sorafenib | - | - | 0.031 | - | nih.gov |

| Etoposide | - | - | - | 34.19 | nih.gov |

Structure-Activity Relationship (SAR) Studies in Derivative Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. researchgate.net By systematically modifying a lead compound's structure and evaluating the biological effects of these changes, researchers can identify key pharmacophoric features and optimize the molecule for improved potency and selectivity. nih.govacs.orgmdpi.com

For quinazoline derivatives, SAR studies have been instrumental in their development as therapeutic agents. In the field of antibacterials, the SAR of a class of 4(3H)-quinazolinones was explored by systematically varying substituents on the three rings of the scaffold. nih.govacs.org These studies, aimed at improving activity against Staphylococcus aureus, revealed that:

Ring 1 (Substituent at N-3): Aniline (B41778) derivatives at this position were crucial. A 3-ethylphenyl group provided good activity. nih.gov

Ring 2 (Substituent at C-2): Small alkyl groups like methyl were well-tolerated.

Ring 3 (Substitutions on the quinazolinone core): Modifications at the C-6 and C-7 positions with electron-withdrawing groups like chlorine or fluorine generally maintained or slightly improved activity. nih.govacs.org

In the context of anticancer agents, SAR studies on 4-anilino-quinazoline derivatives as EGFR inhibitors have been extensive. mdpi.com These studies have shown that the quinazoline scaffold acts as a hinge-binder in the ATP pocket of the enzyme. Key SAR findings include:

The N-1 of the quinazoline ring is a critical hydrogen bond acceptor, interacting with Met793. mdpi.com

The 4-anilino moiety is essential for binding, and its substitution pattern dictates selectivity for wild-type versus mutant forms of EGFR.

Substitutions at the C-6 and C-7 positions with small, solubilizing groups are generally favorable for activity. mdpi.com

A study on 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives as CDK4/6 inhibitors found that specific substitutions were key to potency and selectivity. Compound 13n from this series, with an IC₅₀ of 0.01 µM against CDK4, was identified as a potent and selective inhibitor with favorable pharmacokinetic properties, highlighting the success of the optimization strategy. nih.gov The SAR for this series indicated that a cyclopentylamino group at C4 and a 2-(methylsulfonyl)ethyl group on the pyrazole (B372694) ring were optimal for high activity. nih.gov

| Compound Series | General Structure | Key Position Modified | Substituent Effect on Activity | Reference |

|---|---|---|---|---|

| 4(3H)-Quinazolinone Antibacterials | 2,3-disubstituted 4(3H)-quinazolinone | Ring 1 (N-3 substituent) | 3-ethylphenyl and 3-chlorophenyl groups showed good activity against S. aureus. | nih.govacs.org |

| 4(3H)-Quinazolinone Antibacterials | 2,3-disubstituted 4(3H)-quinazolinone | Ring 3 (C-6/C-7) | Electron-withdrawing groups (e.g., Cl, F) at C-6 and C-7 were generally tolerated or beneficial. | nih.govacs.org |

| 4-Anilino-quinazoline EGFR inhibitors | 4-Anilino-6,7-disubstituted quinazoline | N-1 | Essential hydrogen bond acceptor for binding to the kinase hinge region. | mdpi.com |

| 4-Anilino-quinazoline EGFR inhibitors | 4-Anilino-6,7-disubstituted quinazoline | C-6/C-7 | Small, solubilizing groups (e.g., methoxy) are generally favorable. | mdpi.com |

| Pyrazolo[4,3-h]quinazoline CDK4/6 inhibitors | Substituted 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline | C-4 | Cyclopentylamino group was found to be optimal for high potency. | nih.gov |

Computational Chemistry and Molecular Modeling of Quinazolin 2 Ylmethanol and Quinazoline Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding modes of quinazoline (B50416) derivatives with various biological targets, such as the Epidermal Growth Factor Receptor (EGFR), phosphoinositide 3-kinase δ (PI3Kδ), and phosphodiesterase 7A (PDE7A).

Docking studies on quinazoline derivatives as EGFR inhibitors have revealed key interactions within the ATP-binding site. For instance, the nitrogen atom of the aniline (B41778) group at the fourth position of the quinazoline nucleus often forms a crucial hydrogen bond with the Met793 residue. In a study of novel N-(2-(4-oxo-2-phenyl quinazoline-3(4H)-yl) derivatives, seven compounds showed higher binding affinities than the reference drug erlotinib, with notable interactions with active site residues like ASP831 and THR766. Similarly, in the pursuit of inhibitors for the T790M mutant EGFR, docking analysis has been employed to investigate how quinazoline derivatives fit into the mutated binding pocket, forming hydrogen bonds with residues such as Lys745 and Asp855.

In the context of PI3Kδ inhibitors, molecular docking has shown that enhancing hydrogen bond interactions of substituents at the 2- and 4-positions of the quinazoline core with residues like Glu826, Val828, and Asp911 is critical for improving inhibitory activity and stability. For PDE7A inhibitors, docking and subsequent molecular dynamic simulations of novel quinazoline derivatives indicated a perfect fit and favorable interactions within the enzyme's pocket, highlighting new scaffolds for anti-inflammatory therapies.

A common workflow involves docking a series of derivatives into the active site of a target protein to identify compounds with the best binding scores and interaction patterns. For example, in a study targeting the COVID-19 main protease (Mpro), newly synthesized quinazolin-2,4-dione analogues exhibited binding energies ranging from -7.9 to -9.6 kcal/mol, with the amide fragment and quinazoline moiety acting as key hydrogen bond donors and acceptors.

Table 1: Examples of Molecular Docking Studies on Quinazoline Derivatives

| Derivative Class | Target Protein | Key Interacting Residues | Reference |

|---|---|---|---|

| 4-Anilinoquinazolines | EGFR | Met793, Asp800, Glu804 | |

| N-(2-(4-oxo-2-phenyl quinazoline-3(4H)-yl)) derivatives | EGFR | ASP831, THR766 | |

| Quinazolinone derivatives | PI3Kδ | Glu826, Val828, Asp911 | |

| Quinazoline derivatives | PDE7A | Not specified | |

| Quinazolin-2,4-diones | COVID-19 Mpro | Not specified | |

| Quinazolinone-chalcone hybrids | PARP-1 | Not specified |

Molecular Dynamics Simulations for Conformational and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and stability of ligand-protein complexes over time. This technique is often used as a follow-up to molecular docking to validate the stability of the predicted binding poses and to understand the nuanced interactions between quinazoline derivatives and their targets.

In several studies on quinazoline derivatives as EGFR inhibitors, MD simulations of 100 to 200 nanoseconds were performed on the most promising docked compounds. The stability of the ligand-receptor complex is typically assessed by analyzing the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the protein and ligand atoms. Minor structural deviations in RMSD and RMSF plots over the simulation period suggest that the ligand remains stably bound within the active site.

For example, an MD simulation of a top-performing N-(2-(4-oxo-2-phenyl quinazoline-3(4H)-yl) derivative showed only slight structural deviations over a 25-nanosecond simulation, confirming its stable interaction with the EGFR active site. Similarly, MD simulations of newly designed PI3Kδ inhibitors revealed strong and stable hydrogen bond interactions with key residues Ser831 and Asp832. These simulations can also elucidate significant conformational changes upon ligand binding and provide insights into the energy minima of the docked complexes through techniques like principal component analysis (PCA).

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of quinazoline derivatives. These calculations provide a deeper understanding of the relationship between a molecule's structure and its reactivity or inhibitory potential.

Electronic Structure Analysis (e.g., HOMO/LUMO)

The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a key component of quantum chemical studies. The energy of the HOMO (E_HOMO) is related to the molecule's ability to donate electrons, while the energy of the LUMO (E_LUMO) relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

In a theoretical study of quinazoline derivatives as corrosion inhibitors, DFT calculations were used to determine E_HOMO, E_LUMO, and the energy gap. The distribution of the frontier molecular orbitals was evaluated to identify the active sites of the molecules. For instance, the heteroatoms (N, O, S) within the quinazoline structures were identified as the likely points of interaction with a metal surface. A smaller energy gap suggests that it is easier to excite an electron from the HOMO to the LUMO, indicating higher reactivity.

Predictive Modeling of Molecular Properties (e.g., polarizability, dipole moment)

Quantum chemical calculations are also used to predict a range of molecular properties that are critical for understanding and optimizing drug candidates. These properties include the dipole moment (μ), electronegativity (χ), global hardness (η), and global electrophilicity index (ω).

For example, in a study of quinazoline derivatives for corrosion inhibition, these quantum chemical parameters were calculated to assess their potential efficacy. The dipole moment, for instance, provides information about the polarity of the molecule, which can influence its interactions with polar residues in a protein's active site. In one study, it was found that 6-chloro-4-imino-3-phenyl-3,4-dihydro-1H-quinazolin-2-one (QZO) was more nucleophilic and potentially a better inhibitor based on these calculated parameters.

Table 2: Quantum Chemical Properties of Selected Quinazoline Derivatives

| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (μ) (Debye) | Reference |

|---|---|---|---|---|---|

| AYQ | Not specified | Not specified | 4.999 | Not specified | |

| QZN | Not specified | Not specified | Not specified | Not specified | |

| QZT | Not specified | Not specified | Not specified | Not specified | |

| QZO | Not specified | Not specified | Not specified | Not specified |

Note: Specific values for all parameters were not consistently available across the cited literature.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model then serves as a 3D query for virtual screening of large compound databases to identify novel molecules with the desired activity.

For quinazoline derivatives, pharmacophore models have been successfully developed to identify inhibitors for various targets, including inducible nitric oxide synthase (iNOS) and acetylcholinesterase (AChE). In one study, a four-point common pharmacophore hypothesis (AHPR.29) consisting of a hydrogen bond acceptor, a hydrophobic group, a positively charged ionizable group, and an aromatic ring was identified as the best model for iNOS inhibitors.

The typical workflow involves generating a pharmacophore model based on a set of known active compounds, validating the model, and then using it to screen databases like ASINEX or eMolecules. The hits from this virtual screening are then subjected to further analysis, such as molecular docking and MD simulations, to prioritize them for synthesis and biological testing. For instance, a pharmacophore model developed from quinazoline-based AChE inhibitors was used to screen the ASINEX database, leading to the identification of three promising hit molecules.

Machine Learning Algorithms for Compound Optimization

Machine learning (ML) algorithms are increasingly being used in conjunction with other computational methods to predict the biological activities and optimize the structures of quinazoline derivatives. These methods can build predictive models based on large datasets of compounds and their associated activities.

Quantitative Structure-Activity Relationship (QSAR) is a modeling approach that correlates the chemical structures of compounds with their biological activities. ML techniques, such as support vector machines (SVM), are often used to develop robust QSAR models. For example, QSAR models have been developed for quinazoline derivatives to predict their inhibitory activity against wild-type and mutant EGFR. In one such study, a dataset of 128 quinazoline inhibitors was used to train and test an SVM-based QSAR model. These models help in understanding which molecular descriptors are most important for activity and can be used to predict the potency of newly designed compounds. This approach supports the rational design of new molecules by dissecting which molecular fragments contribute significantly to the desired biological activity.

Advanced Analytical Techniques for Characterization and Elucidation of Quinazolin 2 Ylmethanol

Spectroscopic Methodologies

Spectroscopic techniques are central to the structural elucidation of Quinazolin-2-ylmethanol, each providing unique insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within the this compound molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are utilized to map out the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum of a related compound, (4-Methylquinazolin-2-yl)methanol (B600847), in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) shows characteristic signals that correspond to the different types of protons in the molecule. A singlet at approximately 4.65 ppm is indicative of the two protons of the hydroxymethyl group (-CH₂OH). The aromatic protons on the quinazoline (B50416) ring typically appear as a multiplet in the region of 7.50–8.10 ppm. The exact chemical shifts can be influenced by the solvent used and the presence of other substituents on the quinazoline ring. carlroth.com

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For quinazoline derivatives, the carbon atoms of the quinazoline ring resonate at distinct chemical shifts. For instance, in various quinazolin-4(3H)-one derivatives, the carbon atoms of the quinazoline core appear in the range of approximately 120 ppm to 162 ppm. scholarsresearchlibrary.com The carbon of the methylene (B1212753) group (-CH₂) in a related quinazolinone derivative has been observed at around 53.29 ppm. scholarsresearchlibrary.com

Table 1: Representative NMR Data for this compound Derivatives

| Nucleus | Functional Group | Chemical Shift (ppm) | Multiplicity | Reference |

|---|---|---|---|---|

| ¹H | -CH₂OH | ~4.65 | Singlet | |

| ¹H | Aromatic-H | ~7.50-8.10 | Multiplet | |

| ¹³C | Quinazoline Ring | ~120-162 | - | scholarsresearchlibrary.com |

| ¹³C | -CH₂- | ~53.29 | - | scholarsresearchlibrary.com |

Note: Data is for related quinazoline derivatives and may vary for this compound itself. The solvent used was DMSO-d₆.

Mass Spectrometry (MS)

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which can further confirm its structure. High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining the exact mass of the molecular ion, often observed as the protonated molecule [M+H]⁺.

The fragmentation of the quinazoline ring system under mass spectrometric conditions can be complex. Studies on related fused nitrogen-containing ring systems, such as pyridazino-quinolines, have shown that fragmentation often involves cleavage of the heterocyclic rings. nih.gov For instance, the loss of specific side chains or parts of the heterocyclic core can lead to characteristic fragment ions. nih.gov While specific fragmentation data for this compound is not detailed in the provided results, the general principles of quinoline (B57606) and quinazoline fragmentation would apply. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of a compound reveals absorptions at specific frequencies corresponding to the vibrations of its chemical bonds.

For a related compound, (4-Methylquinazolin-2-yl)methanol, a characteristic broad absorption band is observed around 3350 cm⁻¹, which is indicative of the O–H stretching vibration of the hydroxyl group. The C=N stretching vibration within the quinazoline ring typically appears around 1605 cm⁻¹. Other bands in the spectrum correspond to C-H and C-C vibrations within the aromatic system. rsc.org

Table 2: Key IR Absorption Bands for this compound Derivatives

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| -OH | O-H Stretch | ~3350 | |

| C=N | C=N Stretch | ~1605 |

Note: Data is for a related quinazoline derivative.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals.

The UV-Vis spectra of quinazoline derivatives typically show multiple absorption bands. researchgate.net Generally, two main bands are observed: one at a shorter wavelength (around 240–300 nm) attributed to π → π* transitions within the aromatic ring, and another at a longer wavelength (around 310–425 nm) corresponding to n → π* transitions. researchgate.net The exact position and intensity of these bands can be influenced by the solvent and the substituents on the quinazoline ring. researchgate.netmdpi.com For instance, studies on various quinazolin-4(3H)-ones in DMSO revealed absorption maxima around 278, 325, 339, and 360 nm. mdpi.com

Chromatographic Separation Techniques

Chromatographic methods are essential for the purification and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for verifying the purity of synthesized compounds and for separating components in a mixture. torontech.com In the analysis of quinazoline derivatives, HPLC is frequently used to ensure the sample is free from starting materials and by-products. nih.gov

A typical HPLC analysis involves injecting the sample into a column packed with a stationary phase. A liquid mobile phase then carries the sample through the column, and the components separate based on their differential interactions with the stationary and mobile phases. torontech.com For compounds like (4-Methylquinazolin-2-yl)methanol, HPLC with UV detection at a wavelength such as 254 nm is often employed to assess purity, with a target of greater than 95% being common in research settings. The retention time, the time it takes for the compound to pass through the column, is a characteristic property under specific conditions and is used to identify the compound, while the peak area in the resulting chromatogram is proportional to its concentration. torontech.com

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds without decomposition. In the context of quinazoline derivatives, GC, particularly when coupled with Mass Spectrometry (GC-MS), serves as an indispensable tool for purity assessment and structural confirmation. dergipark.org.tristanbul.edu.tr The analysis involves vaporizing the sample and moving it through a column with a carrier gas (mobile phase). The separation is achieved based on the differential interaction of the compound with the stationary phase lining the column.

Research on related quinazolinone derivatives demonstrates the utility of GC-MS in identifying and quantifying these compounds. nih.gov For instance, the analysis of newly synthesized quinazoline derivatives often employs GC-MS to confirm the molecular weight and fragmentation pattern, which corroborates the proposed structure. dergipark.org.trresearchgate.net The mass spectrometer detects the mass-to-charge ratio of the ions produced from the fragmented compound, providing a molecular fingerprint. mdpi.com

Table 1: Representative GC-MS Parameters for Analysis of Quinazoline-Related Compounds

| Parameter | Value/Description | Source(s) |

| Instrument | Thermo Scientific GC-MS with ISQ detector | biomedpharmajournal.org |

| Column | TR-5MS capillary column (30 m x 0.25 mm ID x 0.25 µm) | biomedpharmajournal.org |

| Carrier Gas | Helium | biomedpharmajournal.org |

| Flow Rate | 1.2 mL/min | biomedpharmajournal.org |

| Injection Mode | Splitless | biomedpharmajournal.org |

| Injector Temperature | 250 °C | biomedpharmajournal.org |

| Mass Spectrometer | Shimadzu GCMS-QP 1000 EX | mdpi.com |

| Ionization Energy | 70 eV | mdpi.com |

While specific GC data for this compound is not extensively published, the established methods for similar heterocyclic structures provide a robust framework for its analysis. nih.govjapsonline.com

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that offers improved separation efficiency, sensitivity, and reproducibility. researchgate.net It is a valuable tool for establishing the purity and identity of compounds through chromatographic fingerprinting. e-bookshelf.de The technique involves spotting the sample on a pre-coated plate (stationary phase), which is then placed in a sealed chamber with a solvent system (mobile phase). The mobile phase moves up the plate by capillary action, separating the sample components based on their differential adsorption and solubility. scribd.com

For quinazoline derivatives and other heterocyclic compounds, HPTLC is used for quality control and quantification. researchgate.netnih.gov The purity of synthesized compounds can be checked using silica (B1680970) gel G-plates, with visualization commonly achieved under UV light. researchgate.net A validated HPTLC method for related polyphenolic compounds used a mobile phase of Toluene: Ethyl acetate (B1210297): Formic acid: Methanol (3:4:0.8:0.7, v/v/v) and detection at 254 nm. nih.gov

Table 2: Typical HPTLC Method Parameters for Analysis of Heterocyclic Compounds

| Parameter | Description | Source(s) |

| Stationary Phase | Pre-coated Silica gel 60 F254 HPTLC plates | nih.gov |

| Mobile Phase | Toluene: Ethyl acetate: Formic acid: Methanol (3:4:0.8:0.7, v/v/v) | nih.gov |

| Chamber Saturation | 20 minutes with mobile phase | scribd.com |

| Sample Application | Automated applicator, band-wise | scribd.com |

| Development | Ascending mode in a twin-trough chamber | scribd.comnih.gov |

| Detection | Densitometric scanning at 254 nm | nih.gov |

This method's robustness, precision, and accuracy make it suitable for the simultaneous estimation of multiple components, highlighting its potential for the analysis of this compound and its synthetic intermediates. nih.gov

X-ray Crystallography for Absolute Structure Determination

X-ray Crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. creativebiomart.net This technique involves directing a beam of X-rays onto a single crystal of the compound. The crystal diffracts the X-rays into a unique pattern of spots, and by measuring the angles and intensities of these diffracted beams, a precise 3D model of the electron density can be constructed, revealing the absolute structure of the molecule. creativebiomart.net

Numerous studies on quinazoline derivatives have utilized single-crystal X-ray diffraction to confirm their molecular structures. jcsp.org.pkajol.infoiaea.org For example, the crystal structure of (4-Nitrophenyl)(1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-yl)methanol monohydrate, a related compound, was determined to be a racemate of two optical antipodes. nih.gov Its structure is stabilized by intermolecular hydrogen bonds and π-π stacking interactions. nih.gov The analysis provides precise data on bond lengths, bond angles, and dihedral angles, confirming the connectivity and conformation of the molecule. researchgate.net

Table 3: Crystallographic Data for a Representative Arylaminoquinazoline Derivative (5aX)

| Parameter | Value | Source(s) |

| Crystal System | Monoclinic | ajol.info |

| Space Group | P21/c | ajol.info |

| a (Å) | 12.3637(4) | ajol.info |

| b (Å) | 12.7902(2) | ajol.info |

| c (Å) | 13.2240(5) | ajol.info |

| β (°) | 117.030(5) | ajol.info |

| Volume (ų) | 1862.75(12) | ajol.info |

| Z | 2 | ajol.info |

| Final R indices [I > 2σ(I)] | R = 0.0569, wR = 0.1535 | ajol.info |

The structural data obtained from X-ray crystallography is crucial for understanding structure-activity relationships and for rational drug design involving the quinazoline scaffold. jcsp.org.pknih.gov

Thermal Analysis (e.g., Thermogravimetric Analysis - TGA)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), are used to study the physical and chemical properties of materials as a function of temperature. scispace.com TGA measures the change in mass of a sample as it is heated at a controlled rate. csic.es This analysis provides valuable information about the thermal stability, decomposition profile, and purity of a compound. scispace.comworldscientificnews.com

For quinazoline-based compounds, TGA has been used to determine thermal characteristics. beilstein-journals.org Studies on various quinazoline derivatives show that their thermal stability can vary significantly based on their substitution patterns. scispace.com For instance, the 10% weight-loss temperature (T_D-10%_) for some quinazoline derivatives was observed in the range of 247 °C to 409 °C. beilstein-journals.org TGA curves can also indicate the presence of adsorbed water or solvents, typically observed as a weight loss at temperatures below 150 °C. d-nb.info The major decomposition of the organic structure often occurs at higher temperatures, for example, within the range of 300–360 °C for some functionalized materials. d-nb.info

Table 4: Thermal Stability Data for Selected Quinazoline Derivatives

| Compound | Decomposition Onset/Range | Observation | Source(s) |

| Quinazoline Derivative 1 | T_D-10% = 247 °C | Complete weight loss due to sublimation | beilstein-journals.org |

| Quinazoline Derivative 2 | T_D-10%_ = 345 °C | Complete weight loss due to sublimation | beilstein-journals.org |

| Quinazoline Derivative 3 | T_D-10%_ = 409 °C | Carbon residue observed, indicating decomposition | beilstein-journals.org |

| Pyrazolo-quinazoline Cmpds | Single-step degradation | Thermal stability varies with substitution | scispace.comworldscientificnews.com |